molecular formula C5H6Br2N2 B13664890 3-Bromo-5-methylpyridazine hydrobromide

3-Bromo-5-methylpyridazine hydrobromide

Cat. No.: B13664890
M. Wt: 253.92 g/mol
InChI Key: GANAJYAQUWXWJD-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridazine hydrobromide is a chemical compound with the molecular formula C5H5BrN2·HBr It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylpyridazine hydrobromide typically involves the bromination of 5-methylpyridazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of more efficient brominating agents and solvents that are easier to handle and dispose of. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylpyridazine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted pyridazine derivatives.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Dihydropyridazine derivatives.

Scientific Research Applications

3-Bromo-5-methylpyridazine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylpyridazine hydrobromide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylpyridine hydrobromide: Similar in structure but with a pyridine ring instead of a pyridazine ring.

    5-Bromo-3-methylpyridazine: Lacks the hydrobromide component.

    3-Methylpyridazine: Lacks the bromine atom.

Uniqueness

3-Bromo-5-methylpyridazine hydrobromide is unique due to the presence of both a bromine atom and a hydrobromide component, which can significantly influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

IUPAC Name

3-bromo-5-methylpyridazine;hydrobromide

InChI

InChI=1S/C5H5BrN2.BrH/c1-4-2-5(6)8-7-3-4;/h2-3H,1H3;1H

InChI Key

GANAJYAQUWXWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)Br.Br

Origin of Product

United States

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